molecular formula C17H15F2N5O4 B10958316 N-(3,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-(3,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10958316
M. Wt: 391.33 g/mol
InChI Key: LLPVIMOGFXKSEU-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a difluorophenyl group, a nitro-substituted pyrazole ring, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the difluorophenyl and nitro-substituted pyrazole derivatives. These intermediates are then subjected to various coupling reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of N-(3,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide may be optimized to enhance efficiency and cost-effectiveness. This can involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthetic route is crucial to meet the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amino-substituted compounds.

Scientific Research Applications

N-(3,4-Difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide include:

    Difluoromethylated analogs: Compounds with similar difluorophenyl groups but different substituents on the pyrazole or isoxazole rings.

    Nitro-substituted pyrazoles: Compounds with similar nitro-substituted pyrazole rings but different substituents on the phenyl or isoxazole groups.

    Isoxazolecarboxamide derivatives: Compounds with similar isoxazolecarboxamide moieties but different substituents on the phenyl or pyrazole rings.

Uniqueness

The uniqueness of N-(3,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide lies in its specific combination of structural features, which confer distinct chemical properties and potential applications. The presence of both difluorophenyl and nitro-substituted pyrazole groups, along with the isoxazolecarboxamide moiety, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C17H15F2N5O4

Molecular Weight

391.33 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H15F2N5O4/c1-8-16(24(26)27)9(2)23(21-8)7-12-10(3)28-22-15(12)17(25)20-11-4-5-13(18)14(19)6-11/h4-6H,7H2,1-3H3,(H,20,25)

InChI Key

LLPVIMOGFXKSEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC(=C(C=C3)F)F)C)C)[N+](=O)[O-]

Origin of Product

United States

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